molecular formula C15H12Cl2N4O B7546337 3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide

Numéro de catalogue B7546337
Poids moléculaire: 335.2 g/mol
Clé InChI: PHARHXBGZLJHSW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a chemical compound that has gained attention in scientific research in recent years. It is a potent and selective inhibitor of a specific protein called glycogen synthase kinase-3 (GSK-3). GSK-3 is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis.

Mécanisme D'action

The mechanism of action of 3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is through the inhibition of this compound. This compound is a serine/threonine kinase that regulates many cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of this compound leads to the activation of various signaling pathways, including the Wnt/beta-catenin pathway and the PI3K/Akt pathway, which are involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific disease or condition being studied. In cancer research, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, it has been shown to reduce amyloid-beta accumulation and improve cognitive function. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide in lab experiments is its specificity for this compound. This allows for the selective inhibition of this compound without affecting other kinases or cellular processes. However, a limitation of using this compound is its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Orientations Futures

There are several future directions for the research on 3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide. One direction is to further explore its potential therapeutic applications in different diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to develop more potent and selective inhibitors of this compound based on the structure of this compound. Additionally, future studies could focus on the evaluation of the safety and efficacy of this compound in preclinical and clinical settings.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for this compound and diverse biochemical and physiological effects make it an attractive target for further research. However, the potential toxicity and off-target effects of this compound need to be carefully evaluated in preclinical studies.

Méthodes De Synthèse

The synthesis of 3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves several steps. The starting material is 3,4-dichlorobenzoyl chloride, which is reacted with 1-(3-aminopropyl)-1,2,4-triazole in the presence of a base to form the intermediate 3,4-dichloro-N-(1-(3-aminopropyl)-1,2,4-triazol-5-yl)benzamide. This intermediate is then reacted with 3-bromopyridine in the presence of a base to form the final product, this compound.

Applications De Recherche Scientifique

3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, it has been shown to improve cognitive function and reduce amyloid-beta accumulation. In diabetes research, it has been shown to improve glucose tolerance and insulin sensitivity.

Propriétés

IUPAC Name

3,4-dichloro-N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N4O/c1-9(14-20-19-13-4-2-3-7-21(13)14)18-15(22)10-5-6-11(16)12(17)8-10/h2-9H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHARHXBGZLJHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.